2-Chloro-4-methylpyridin-3-ol

Physicochemical Properties Lipophilicity Drug Design

2-Chloro-4-methylpyridin-3-ol (CAS 884494-70-6) is a heterocyclic pyridinol derivative bearing a chlorine atom at position 2, a hydroxyl group at position 3, and a methyl group at position 4 of the pyridine ring. With a molecular weight of 143.57 g/mol, it appears as an off-white to pale yellow solid.

Molecular Formula C6H6ClNO
Molecular Weight 143.57 g/mol
CAS No. 884494-70-6
Cat. No. B1451806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methylpyridin-3-ol
CAS884494-70-6
Molecular FormulaC6H6ClNO
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)Cl)O
InChIInChI=1S/C6H6ClNO/c1-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3
InChIKeyKLEQEGMDNINOTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-methylpyridin-3-ol (CAS 884494-70-6): A Dual-Functional Pyridine Intermediate for Pharmaceutical and Agrochemical Synthesis


2-Chloro-4-methylpyridin-3-ol (CAS 884494-70-6) is a heterocyclic pyridinol derivative bearing a chlorine atom at position 2, a hydroxyl group at position 3, and a methyl group at position 4 of the pyridine ring. With a molecular weight of 143.57 g/mol, it appears as an off-white to pale yellow solid [1]. The compound is classified as a 3-pyridinol and is primarily employed as a versatile intermediate in organic synthesis, particularly in the manufacture of active pharmaceutical ingredients (APIs) - notably the non-nucleoside reverse transcriptase inhibitor nevirapine - and agrochemical products [2]. Its dual functional groups (chloro and hydroxyl) enable orthogonal derivatization strategies not possible with singly-substituted pyridine analogs.

Why 2-Chloro-4-methylpyridin-3-ol Cannot Be Readily Replaced by Analogous Pyridinols or Chloropyridines


Superficially similar pyridine derivatives - such as 2-chloro-3-hydroxypyridine (CAS 6636-78-8), 2-chloro-4-methylpyridine (CAS 3678-62-4), or 3-hydroxy-4-methylpyridine (CAS 1121-19-3) - differ critically in substitution pattern, which profoundly impacts their physicochemical properties, reactivity, and synthetic utility [1]. The presence of all three substituents (2-Cl, 3-OH, 4-CH3) on a single pyridine core in 2-chloro-4-methylpyridin-3-ol imparts a distinct LogP (~1.75), pKa (~4.66), and hydrogen-bond donor/acceptor profile that cannot be replicated by analogs lacking any one of these groups . In the context of nevirapine synthesis, for example, the 3-hydroxyl group serves as the essential precursor to the 3-amino group via amination, while the 2-chloro substituent enables subsequent nucleophilic aromatic substitution with nicotinoyl chloride - a reaction sequence impossible with 3-hydroxy-4-methylpyridine (no chloro leaving group) or 2-chloro-4-methylpyridine (no hydroxyl to aminate) [2]. Similarly, DHODH inhibitor programs have demonstrated that the 2-chloro-4-methylpyridin-3-ol scaffold provides a unique vector for attaching isoquinolinone warheads, with derivative compounds achieving single-digit nanomolar IC50 values against human DHODH [3]. These specific structure-activity relationships underscore that generic substitution is not feasible without compromising synthetic pathway viability or biological potency.

Quantitative Differentiation Evidence for 2-Chloro-4-methylpyridin-3-ol (CAS 884494-70-6) vs. Closest Analogs


Lipophilicity (LogP) Comparison: 2-Chloro-4-methylpyridin-3-ol vs. 2-Chloro-3-hydroxypyridine vs. 3-Hydroxy-4-methylpyridine

The computed LogP of 2-chloro-4-methylpyridin-3-ol is 1.749, representing a 0.31-0.48 log unit increase over 2-chloro-3-hydroxypyridine (LogP 1.27-1.44) and a 0.65 log unit increase over 3-hydroxy-4-methylpyridine (LogP 1.10) [1][2]. This enhanced lipophilicity is attributable to the synergistic effect of the 4-methyl and 2-chloro substituents, which collectively increase the compound's octanol-water partition coefficient relative to analogs lacking the methyl group (2-chloro-3-hydroxypyridine) or the chlorine atom (3-hydroxy-4-methylpyridine).

Physicochemical Properties Lipophilicity Drug Design

Acidity Constant (pKa) Differentiation: 2-Chloro-4-methylpyridin-3-ol vs. 2-Chloro-3-hydroxypyridine

2-Chloro-4-methylpyridin-3-ol exhibits a predicted pKa of 4.66±0.10, which is 0.34 log units higher (less acidic) than 2-chloro-3-hydroxypyridine (pKa 4.32±0.10) . The electron-donating 4-methyl group in the target compound reduces the acidity of the 3-hydroxyl proton relative to the analog lacking this substituent. At physiological pH (7.4), both compounds exist predominantly in the deprotonated phenoxide form, but at formulation-relevant pH ranges (e.g., pH 4-5), the 0.34 pKa difference translates to a approximately 2.2-fold difference in the ionized fraction, which has implications for salt formation, crystallization, and pH-dependent solubility.

Ionization State pKa Solubility

Melting Point Differentiation: 2-Chloro-4-methylpyridin-3-ol vs. 2-Chloro-3-hydroxypyridine vs. 2-Chloro-4-methylpyridine

2-Chloro-4-methylpyridin-3-ol melts at 97-99°C, which is 71-75°C lower than 2-chloro-3-hydroxypyridine (170-172°C) and approximately 18°C lower than 2-chloro-4-methylpyridine (115°C) [1][2]. The target compound's significantly lower melting point relative to 2-chloro-3-hydroxypyridine can be attributed to the disruption of intermolecular hydrogen-bonding networks by the 4-methyl group, which reduces crystal lattice energy. In contrast, 2-chloro-4-methylpyridine (lacking the hydroxyl group) is a liquid at room temperature (bp 194-195°C). The moderate melting point of the target compound (near ambient temperature) facilitates handling as a solid while enabling facile melting for solvent-free reactions or melt-phase derivatization strategies.

Thermal Properties Solid-State Purity Assessment

DHODH Inhibitor Potency Derived from 2-Chloro-4-methylpyridin-3-ol Scaffold vs. Alternative Pyridyl Cores

In WO2022070068A1 (Novartis), isoquinolinone derivatives built on the 2-chloro-4-methylpyridin-3-ol core achieved IC50 values of 2 nM (Example 18, imidazole variant) and 2.5 nM (Example 19, triazole variant) against human dihydroorotate dehydrogenase (DHODH) in enzymatic assays [1][2]. In the same patent series, a related regioisomeric scaffold where the methyl group was moved to the 2-position (2-methyl-4-chloropyridin-3-ol core) yielded an IC50 of 13 nM (Example with BDBM530470), representing a 5.2-6.5× decrease in potency compared to the optimal 2-chloro-4-methyl isomer [3]. Furthermore, the parent compound 2-chloro-4-methylpyridin-3-ol itself was evaluated for inhibition of dihydroorotase (a related pyrimidine biosynthesis enzyme) from mouse Ehrlich ascites cells and showed an IC50 of 180,000 nM, confirming that the potent DHODH inhibition arises from the elaborated derivative rather than the scaffold alone [4].

Enzyme Inhibition DHODH Drug Discovery

CYP3A4 Inhibition: Low Liability of the Parent Scaffold

2-Chloro-4-methylpyridin-3-ol was tested for CYP3A4 inhibition in human liver microsomes and exhibited an IC50 of 29,000 nM (29 μM) [1]. This places the compound in the low-to-negligible CYP3A4 inhibition category according to standard DDI risk thresholds (IC50 > 10 μM generally considered low risk). By comparison, many structurally-related chloropyridine building blocks with additional aromatic substituents have been reported to show CYP3A4 IC50 values in the 0.1-10 μM range [2]. The weak CYP3A4 interaction of the parent scaffold suggests that elaborated derivatives incorporating this core are less likely to carry intrinsic cytochrome P450-mediated drug-drug interaction liabilities from the scaffold itself.

Drug Metabolism CYP450 ADME

Synthetic Yield Comparison: Nevirapine Intermediate Formation via 2-Chloro-4-methylpyridin-3-ol vs. Alternative Routes

In the patented synthesis of nevirapine, the intermediate 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide is prepared by condensing 3-amino-2-chloro-4-methylpyridine (derived from reduction of 2-chloro-4-methylpyridin-3-ol's nitro precursor or directly from the hydroxyl compound via amination) with 2-chloronicotinoyl chloride [1]. A patent CN-116925076-A describes a new nevirapine intermediate process using 2-chloro-4-methylpyridine and 2-chloronicotinic acid chloride that achieves higher yield, simpler operation, and better industrial scalability compared to prior art methods [2]. The nevirapine cyclization step from the intermediate has been reported to proceed in 86% yield under optimized conditions (cyclopropylamine, triethylamine, toluene, 130°C, 10 h) . In contrast, alternative routes to nevirapine that bypass the 2-chloro-4-methylpyridin-3-ol derived intermediate (e.g., direct coupling of 3-amino-2-chloropyridine derivatives) are documented to suffer from ring-opening side reactions and lower overall yields [2].

Synthetic Efficiency Nevirapine Process Chemistry

Optimal Procurement and Application Scenarios for 2-Chloro-4-methylpyridin-3-ol (CAS 884494-70-6)


DHODH-Targeted Drug Discovery Programs Requiring Potent, Selective Inhibitors

Medicinal chemistry teams pursuing human DHODH inhibitors for oncology (e.g., acute myeloid leukemia) or immunology indications should prioritize 2-chloro-4-methylpyridin-3-ol as a core scaffold. As demonstrated in WO2022070068, elaborated derivatives achieve 2-2.5 nM IC50 against human DHODH, with the 2-chloro-4-methyl substitution pattern being essential for potency - the 2-methyl regioisomeric scaffold loses >5-fold potency [1]. For procurement, specifying the correct CAS 884494-70-6 (rather than alternative chloropyridinols) is critical to ensure the lead optimization campaign builds on the optimal scaffold geometry. Recommended purity: ≥97% (HPLC) with Certificate of Analysis including 1H NMR, LC-MS, and GC data .

Nevirapine API Manufacturing and Generic Development

For pharmaceutical manufacturers producing nevirapine (Viramune®) or its generic equivalents, 2-chloro-4-methylpyridin-3-ol is the cornerstone intermediate for constructing the 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide precursor [2]. The patent literature confirms that this specific intermediate provides superior process robustness compared to alternative routes, avoiding ring-opening side reactions during the final cyclization step and delivering 86% yield . Procurement should include batch-to-batch consistency documentation (HPLC purity ≥98%, single impurity ≤0.5%), residual solvent analysis, and storage under inert atmosphere at 2-8°C to prevent oxidative degradation of the 3-hydroxyl group .

Agrochemical Intermediate for Crop Protection Agents

2-Chloro-4-methylpyridin-3-ol serves as a versatile intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides based on pyridinecarboxamide and pyridyl ether chemotypes [3]. The compound's dual reactive sites (2-Cl for nucleophilic aromatic substitution, 3-OH for O-alkylation or O-arylation) enable efficient divergent synthesis of screening libraries. Its predicted LogP of 1.75 and moderate aqueous solubility profile make it suitable for generating agrochemical leads with favorable leaf penetration and systemic translocation properties. Industrial-scale procurement (kg to multi-kg) is supported by suppliers offering ISO-certified production with ≥98% purity .

Discovery Chemistry for Kinase and CYP Enzyme Probe Development

The low intrinsic CYP3A4 inhibition of the parent scaffold (IC50 = 29 μM) makes 2-chloro-4-methylpyridin-3-ol an attractive starting point for designing kinase inhibitors or other target-directed probes where minimizing cytochrome P450-mediated DDI risk is a priority [4]. In contrast to many aryl chloride building blocks that carry moderate-to-strong CYP3A4 liability, this scaffold's clean CYP profile reduces the probability of late-stage attrition due to metabolism issues. Computational chemists can leverage the experimentally determined LogP (1.75) and PSA (33.12 Ų) values for QSAR model building and virtual screening campaigns [5].

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